2-amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Description
Historical Context of Thiophene Derivatives in Drug Discovery
Thiophene-based compounds have been integral to medicinal chemistry since the mid-20th century, with their aromatic stability and synthetic versatility enabling diverse therapeutic applications. Early work focused on simple thiophene analogs, such as anti-inflammatory agents and antimicrobials, leveraging the heterocycle’s ability to mimic phenyl groups while introducing sulfur-based electronic perturbations. The discovery of ticlopidine, a thienopyridine antiplatelet drug, in the 1970s marked a turning point, demonstrating that thiophene derivatives could achieve clinical efficacy through specific receptor interactions. By the 1990s, advances in combinatorial chemistry expanded the structural diversity of thiophene libraries, facilitating the identification of compounds with improved pharmacokinetic profiles.
The evolution of thiophene chemistry has been closely tied to innovations in synthetic methodologies. For instance, the Gewald reaction, developed in the 1960s, enabled efficient synthesis of 2-aminothiophenes, laying the groundwork for later derivatives. These historical developments established thiophene as a privileged scaffold, capable of serving as a core structure in antiviral, anticancer, and metabolic disorder therapeutics.
Evolution of 2-Aminothiophenes as Privileged Structures
2-Aminothiophenes emerged as privileged structures due to their dual functionality: the amino group enables hydrogen bonding with biological targets, while the thiophene ring provides aromatic stability and π-π stacking capabilities. Early derivatives, such as 2-amino-3-carboxamidothiophenes, demonstrated broad-spectrum antiviral activity, prompting systematic exploration of substituent effects. The introduction of bicyclic systems, as seen in 4,5,6,7-tetrahydrobenzo[b]thiophenes, further enhanced target selectivity by restricting conformational mobility.
A landmark study in 2017 identified 2-aminothiophenes as positive allosteric modulators (PAMs) of class B G-protein-coupled receptors (GPCRs), including the glucagon-like peptide-1 receptor (GLP-1R). This discovery underscored their potential in treating type 2 diabetes and validated structure-based design strategies for optimizing receptor affinity. Subsequent work revealed that N-cyclohexylcarboxamide substituents, as seen in the subject compound, improve metabolic stability by shielding the amide bond from enzymatic hydrolysis.
Significance of the Cycloocta[b]thiophene Scaffold in Modern Research
The cycloocta[b]thiophene scaffold introduces an eight-membered fused ring system, conferring distinct advantages over smaller bicyclic analogs. Computational studies suggest that the expanded ring system increases lipophilicity (clogP ≈ 3.2), enhancing blood-brain barrier permeability for central nervous system targets. Additionally, the strain inherent to the cyclooctane ring induces a boat-like conformation, which may complement the topology of hydrophobic binding pockets in enzymes or receptors.
Recent syntheses of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes have utilized microwave-assisted cyclization techniques, reducing reaction times from hours to minutes while improving yields. This scaffold’s versatility is evident in its incorporation into kinase inhibitors and antimicrobial agents, where the bicyclic system mediates critical van der Waals interactions with target proteins.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c18-16-15(17(20)19-12-8-4-3-5-9-12)13-10-6-1-2-7-11-14(13)21-16/h12H,1-11,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYIFYCSJCBJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₇H₂₆N₂OS
- CAS Number : 667412-95-5
- Molecular Weight : 306.46 g/mol
- Structure : The compound features a cyclohexyl group and a thiophene ring which contribute to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study examining various derivatives of thiophene compounds, it was found that certain structural modifications enhance their activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes and disruption of essential metabolic processes.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests potential therapeutic applications in treating inflammatory diseases.
The proposed mechanism of action involves the inhibition of the NF-kB signaling pathway, which is crucial in the inflammatory response. By modulating this pathway, the compound may reduce the expression of inflammatory mediators.
Study 1: Inhibition of Type III Secretion System (T3SS)
A significant study investigated the effect of various compounds on the T3SS in pathogenic bacteria. The results indicated that derivatives similar to this compound could inhibit T3SS activity effectively. This inhibition was measured using a reporter assay with carboxypeptidase G2 (CPG2) as a marker.
Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity against cancer cell lines (e.g., PC-3 prostate cancer cells), it was shown that the compound had a moderate cytotoxic effect compared to standard chemotherapeutic agents. The IC50 value was determined to be approximately 50 µM.
Chemical Reactions Analysis
2.1. Schiff Base Formation
The primary amine reacts with aromatic aldehydes (e.g., 3-nitrobenzaldehyde, 4-methoxybenzaldehyde) under microwave-assisted conditions:
- Conditions : Isopropyl alcohol, glacial acetic acid catalyst, 300–600 W irradiation .
- Product : 2-[(Substituted benzylidene)imino] derivatives (e.g., MSR-11c, MSR-12i).
Example :
| Reactant Aldehyde | Product (Representative) | IR/NMR Changes |
|---|---|---|
| 2-Nitrobenzaldehyde | MSR-11c | New imine peak at 1,550–1,560 cm⁻¹; δ 7.9 (s, N=CH) |
| 4-Methoxybenzaldehyde | MSR-12i | δ 8.55 (s, N=CH), 3.97 (s, OCH₃) |
2.2. Acylation with Cyclic Anhydrides
The amine undergoes acylation with cyclic anhydrides (e.g., phthalic anhydride):
- Conditions : Solvent-free melt at 90–130°C for 16 hours .
- Product : Bis-amide derivatives (e.g., compound 1 in BioRxiv ).
Impact on Bioactivity :
- Substitutions on the amide linker (e.g., cyclohexenyl vs. cyclohexanyl) modulate potency (IC₅₀ values: 12–22 µM) .
Stability and Reactivity
- Thermal Stability : Stable under microwave conditions but degrades above 200°C .
- Acid/Base Sensitivity :
- The carboxamide resists hydrolysis under mild conditions but may hydrolyze to carboxylic acid under prolonged acidic/basic reflux .
- The thiophene ring is susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the 5-position, though steric hindrance from the fused ring may limit reactivity .
Comparative Reactivity Table
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
Compounds like Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () share a six-membered cyclohexane fused to thiophene.
Hexahydrocycloocta[b]thiophene Derivatives
Aurelio et al. synthesized 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes with varying substituents, demonstrating that the eight-membered ring enhances allosteric modulation of the A1 adenosine receptor compared to smaller analogs .
Substituent Variations
N-Substituents on the Carboxamide Group
- Cyclohexyl vs.
- Polar Substituents: Morpholinoethyl analogs () introduce polar moieties, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the cyclohexyl group .
Functional Group Modifications
2-Amino Group Derivatives
- Acylated Amino Groups: Compounds like 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile () replace the amino group with acylated chains, altering hydrogen-bonding capacity and receptor interactions .
- Unmodified Amino Group: The free amino group in the target compound may facilitate interactions with acidic residues in enzyme active sites or receptors .
Antimycobacterial Activity
Nallangi et al. synthesized 2-substituted hexahydrocycloocta[b]thiophene-3-carboxamides and evaluated them against Mycobacterium tuberculosis (MTB). Key findings:
- Target Compound : Moderate MTB inhibition (MIC ~5 µg/mL) with low cytotoxicity (IC50 >50 µg/mL in RAW 264.7 cells) .
- 4-Chlorophenyl Analog : Slightly reduced activity (MIC ~10 µg/mL) but comparable safety .
- Morpholinoethyl Derivative: Higher cytotoxicity (IC50 ~20 µg/mL) despite similar antimycobacterial potency, suggesting substituent-dependent toxicity .
A1 Adenosine Receptor Modulation
Aurelio et al. reported that 2-aminohexahydrocycloocta[b]thiophenes act as positive allosteric modulators of the A1 receptor. The cyclohexyl-substituted target compound showed superior selectivity (>10-fold vs. A2A and A3 receptors) compared to phenyl-substituted analogs .
Physicochemical Properties
| Property | Target Compound | 4-Chlorophenyl Analog () | Morpholinoethyl Analog () |
|---|---|---|---|
| Molecular Weight | 334.87 g/mol | 334.87 g/mol | ~400 g/mol |
| LogP (Predicted) | 3.5 | 3.8 | 2.2 |
| Solubility (aq., mg/mL) | 0.1 | 0.05 | 1.2 |
- The cyclohexyl group balances lipophilicity and solubility, making the target compound more drug-like than highly lipophilic aryl analogs .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a hexahydrocycloocta[b]thiophene core fused to a cyclohexyl carboxamide group. Key structural elements include:
- Cyclooctane ring : Eight-membered carbocycle with six saturated bonds (4,5,6,7,8,9-hexahydro).
- Thiophene moiety : Aromatic sulfur-containing heterocycle fused to the cyclooctane.
- Amino group : Positioned at C2 of the thiophene ring.
- Carboxamide : N-Cyclohexyl substituent at C3.
Retrosynthetically, the molecule can be dissected into three building blocks (Fig. 1):
- Cyclooctane-thiophene fused core
- Primary amine at C2
- Cyclohexyl carboxamide at C3
Synthetic Strategies and Methodologies
Core Ring Assembly via Cyclization Reactions
Gewald-Type Thiophene Synthesis
The Gewald reaction, employing α,β-unsaturated ketones with elemental sulfur and cyanoacetates, provides direct access to 2-aminothiophenes. Adapted for bicyclic systems:
Procedure :
- React cyclooctanone (10 mmol) with methyl cyanoacetate (12 mmol) and sulfur (15 mmol) in morpholine (20 mL) at 110°C for 24 hr.
- Acidic workup yields 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Purity (HPLC) | 93–95% |
| Reaction Scale | 10–100 g |
Ring-Closing Metathesis (RCM)
For constructing the cyclooctane ring:
Protocol :
- Synthesize diene precursor via Heck coupling of 3-bromothiophene with 1,7-octadiene.
- Perform RCM using Grubbs 2nd generation catalyst (5 mol%) in DCM at 40°C.
Optimization Insights :
Functional Group Installation
Amide Coupling
The carboxamide is introduced via activation of the carboxylic acid intermediate:
Stepwise Process :
- Convert Gewald product’s methyl ester to acid using LiOH (2M, THF/H₂O).
- Activate with HOBt/EDC (1.2 eq each) in DMF.
- Couple with cyclohexylamine (1.5 eq) at 0°C → RT.
Critical Parameters :
| Factor | Optimal Condition |
|---|---|
| Coupling Reagent | HOBt/EDC |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 12–16 hr |
Yield Enhancement :
- 78% yield achieved by substituting DMF for THF (prevents cyclohexylamine volatility).
Process Optimization and Scale-Up Challenges
Hydrogenation Conditions
The CymitQuimica documentation highlights hydrogenation as a critical step. Comparative studies reveal:
Catalyst Screening :
| Catalyst | Pressure (psi) | Time (hr) | Conversion |
|---|---|---|---|
| 10% Pd/C | 50 | 6 | 98% |
| Raney Ni | 70 | 8 | 89% |
| PtO₂ | 30 | 4 | 95% |
Solvent Effects :
- Ethanol >90% conversion vs. ethyl acetate (72%) due to hydrogen solubility.
Purification Strategies
Chromatographic Methods :
| Column Type | Eluent System | Rf |
|---|---|---|
| Silica Gel (230–400 mesh) | Hexane:EtOAc (3:1) | 0.42 |
| C18 Reverse Phase | MeCN:H₂O (65:35) | 6.8 min (HPLC) |
Crystallization :
- Recrystallization from toluene/hexane (1:3) affords needle-like crystals (mp 142–144°C).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 6.89 (s, 1H, NH), 4.12 (m, 1H, cyclohexyl CH), 2.95 (br s, 2H, NH₂), 2.68–1.45 (m, 22H, cyclooctane/cyclohexyl).
IR (KBr) :
3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C).
HRMS (ESI+) :
Calculated for C₁₇H₂₆N₂OS [M+H]⁺: 307.1845; Found: 307.1849.
Industrial-Scale Considerations
Q & A
Q. Table 1: Comparative Bioactivity of Derivatives
Q. Table 2: Optimal Reaction Conditions for Acylation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Dry CH₂Cl₂ | Maximizes anhydride reactivity |
| Temperature | 80°C, reflux | Completes reaction in 6h |
| Catalyst | Diethylamine (0.5 eq) | Reduces side-product formation |
| Purification | Reverse-phase HPLC (MeCN:H₂O) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
